molecular formula C21H26Cl2N4O2 B12390090 3-(2-ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one;dihydrochloride

3-(2-ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one;dihydrochloride

Cat. No.: B12390090
M. Wt: 437.4 g/mol
InChI Key: XAJQBNZNMGZZTL-UHFFFAOYSA-N
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Description

3-(2-ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one;dihydrochloride is a synthetic organic compound that belongs to the quinazolinone class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives.

    Introduction of the Piperazine Moiety: This step involves the reaction of the quinazolinone core with piperazine under suitable conditions.

    Ethoxyphenyl Substitution:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety.

    Reduction: Reduction reactions could occur at the quinazolinone core.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be studied for its potential as a catalyst in organic reactions.

    Material Science: Its structural properties might make it useful in the development of new materials.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a candidate for drug development.

    Receptor Binding: The compound could be studied for its binding affinity to various biological receptors.

Medicine

    Therapeutic Potential: Due to its structural similarity to other bioactive quinazolinones, it might have potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry

    Pharmaceuticals: It could be used in the synthesis of pharmaceutical intermediates.

    Agrochemicals: The compound might have applications in the development of new agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, quinazolinones exert their effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate interaction.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4-one: The parent compound, known for its wide range of biological activities.

    2-(Piperazin-1-ylmethyl)quinazolin-4-one: A closely related compound with similar structural features.

    3-(2-ethoxyphenyl)quinazolin-4-one: Another related compound differing by the absence of the piperazine moiety.

Uniqueness

3-(2-ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one;dihydrochloride is unique due to the combination of the ethoxyphenyl and piperazine groups, which may confer distinct biological properties and enhance its therapeutic potential.

Properties

Molecular Formula

C21H26Cl2N4O2

Molecular Weight

437.4 g/mol

IUPAC Name

3-(2-ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one;dihydrochloride

InChI

InChI=1S/C21H24N4O2.2ClH/c1-2-27-19-10-6-5-9-18(19)25-20(15-24-13-11-22-12-14-24)23-17-8-4-3-7-16(17)21(25)26;;/h3-10,22H,2,11-15H2,1H3;2*1H

InChI Key

XAJQBNZNMGZZTL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CN4CCNCC4.Cl.Cl

Origin of Product

United States

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